Lead nitrate

Overview

Description

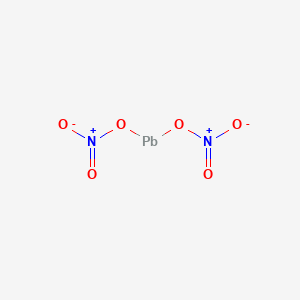

Lead (II) nitrate is an inorganic compound with the chemical formula Pb(NO₃)₂. It commonly appears as a colorless crystal or white powder and is one of the few lead compounds that are soluble in water .

Mechanism of Action

Target of Action

Lead (II) nitrate is an inorganic compound with the chemical formula Pb(NO3)2 . It is known to interact with various cellular targets, primarily proteins and enzymes containing sulfhydryl groups . The lead ions have a strong affinity for sulfur-ligands and bind to them very strongly .

Mode of Action

Lead (II) nitrate exerts its effects by binding to sulfhydryl groups, inhibiting several enzymes, and disrupting various metabolic mechanisms . This binding can increase the permeability of the cell membrane, promoting the release of enzymes and increasing their activity in the extracellular environment .

Biochemical Pathways

The binding of lead ions to sulfhydryl groups can disrupt several biochemical pathways. This disruption can lead to the generation of oxidative stress and the induction of several cellular processes like compartmentalization inside the vacuoles, increase in the active efflux, adsorption to the cell wall, or generation of high concentration of metal chelates as protein complex like phytochelatins and metallothioneins, complexes of inorganic sulphides and organic citrates .

Pharmacokinetics

Lead (II) nitrate is soluble in water , which aids in its distribution throughout the body.

Result of Action

The molecular and cellular effects of lead (II) nitrate’s action primarily involve the disruption of normal cellular functions due to the inhibition of enzymes and increased membrane permeability . This can lead to a reduction in biomass yield in plants and potential toxicity in animals .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of lead (II) nitrate. For instance, lead has a tendency to accumulate at the surface ground level, and its amount reduces with the depth of the soil . Additionally, the presence of other substances, such as other heavy metals or specific types of organic matter, can affect the bioavailability and toxicity of lead (II) nitrate .

Biochemical Analysis

Biochemical Properties

Lead (II) nitrate plays a disruptive role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, often leading to inhibition or alteration of their normal functions. For instance, lead (II) nitrate can inhibit the activity of enzymes such as catalase and peroxidase, which are crucial for protecting cells from oxidative damage . The compound also binds to sulfhydryl groups in proteins, leading to the denaturation and inactivation of these proteins. This interaction can disrupt cellular processes and lead to toxic effects.

Cellular Effects

The effects of lead (II) nitrate on cells are profound and multifaceted. It can induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA . Lead (II) nitrate also affects cell signaling pathways, leading to altered gene expression and disruption of normal cellular functions. For example, exposure to lead (II) nitrate has been shown to affect the expression of genes involved in antioxidant defense mechanisms, further exacerbating oxidative stress . Additionally, lead (II) nitrate can interfere with cellular metabolism, leading to reduced energy production and impaired cell function.

Molecular Mechanism

At the molecular level, lead (II) nitrate exerts its effects through several mechanisms. One key mechanism is the binding of lead ions to thiol groups in proteins, which can inhibit enzyme activity and disrupt protein function . Lead (II) nitrate can also replace essential metal ions in metalloproteins, leading to the loss of their biological activity. Furthermore, lead (II) nitrate can induce the production of reactive oxygen species, which can cause oxidative damage to cellular components. These molecular interactions contribute to the toxic effects of lead (II) nitrate on biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lead (II) nitrate can change over time. The compound is relatively stable, but its effects on cells and tissues can vary depending on the duration of exposure. Short-term exposure to lead (II) nitrate can lead to acute toxicity, characterized by oxidative stress and cellular damage . Long-term exposure, on the other hand, can result in chronic toxicity, with more pronounced effects on cellular function and metabolism. Studies have shown that prolonged exposure to lead (II) nitrate can lead to persistent oxidative stress, altered gene expression, and impaired cellular function .

Dosage Effects in Animal Models

The effects of lead (II) nitrate in animal models vary with different dosages. At low doses, lead (II) nitrate can cause subtle biochemical changes, such as mild oxidative stress and slight alterations in enzyme activity . At higher doses, the compound can induce severe toxicity, characterized by significant oxidative damage, enzyme inhibition, and disruption of cellular functions. In animal studies, high doses of lead (II) nitrate have been associated with adverse effects such as neurotoxicity, hepatotoxicity, and nephrotoxicity . These dose-dependent effects highlight the importance of understanding the toxicological profile of lead (II) nitrate.

Metabolic Pathways

Lead (II) nitrate is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit key enzymes involved in antioxidant defense, such as catalase and superoxide dismutase, leading to increased oxidative stress . Lead (II) nitrate can also affect the metabolism of essential metals, such as calcium and zinc, by competing for binding sites on metalloproteins. This competition can disrupt normal metabolic processes and lead to imbalances in metal homeostasis .

Transport and Distribution

Within cells and tissues, lead (II) nitrate is transported and distributed through various mechanisms. The compound can enter cells through calcium channels and other transporters, leading to its accumulation in specific cellular compartments . Once inside the cell, lead (II) nitrate can bind to proteins and other biomolecules, affecting their function and localization. The distribution of lead (II) nitrate within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

Lead (II) nitrate can localize to specific subcellular compartments, where it exerts its toxic effects. The compound has been shown to accumulate in the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . Lead (II) nitrate can also localize to the nucleus, where it can interfere with DNA repair mechanisms and affect gene expression. Additionally, the compound can accumulate in the endoplasmic reticulum, leading to the disruption of protein folding and processing . These subcellular localizations contribute to the overall toxicity of lead (II) nitrate.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lead (II) nitrate can be synthesized through the reaction of lead (II) oxide (PbO) or lead (II) carbonate (PbCO₃) with nitric acid (HNO₃). The reactions are as follows:

- PbO + 2 HNO₃ → Pb(NO₃)₂ + H₂O

- PbCO₃ + 2 HNO₃ → Pb(NO₃)₂ + CO₂ + H₂O .

Industrial Production Methods: Commercially, lead (II) nitrate is produced by reacting metallic lead with concentrated nitric acid:

Chemical Reactions Analysis

Types of Reactions: Lead (II) nitrate undergoes various chemical reactions, including:

Oxidation: Lead (II) nitrate can act as an oxidizing agent.

Reduction: It can be reduced to lead (II) oxide or metallic lead under certain conditions.

Substitution: Lead (II) nitrate reacts with potassium iodide to form lead (II) iodide and potassium nitrate.

Common Reagents and Conditions:

Oxidation: Involves heating lead (II) nitrate, which decomposes to lead (II) oxide, nitrogen dioxide, and oxygen.

Substitution: Reacts with potassium iodide in aqueous solution to form a yellow precipitate of lead (II) iodide.

Major Products:

- Lead (II) oxide (PbO)

- Lead (II) iodide (PbI₂)

- Nitrogen dioxide (NO₂)

- Oxygen (O₂)

Scientific Research Applications

Lead (II) nitrate has diverse applications in scientific research:

- Chemistry: Used as a reagent in qualitative and quantitative analysis .

- Biology: Employed in studies involving lead toxicity and its effects on biological systems.

- Medicine: Investigated for its potential effects on cellular processes and toxicity.

- Industry: Utilized in gold cyanidation to improve leaching efficiency and recovery .

Comparison with Similar Compounds

- Lead (II) acetate (Pb(C₂H₃O₂)₂)

- Lead (II) chloride (PbCl₂)

- Lead (II) sulfate (PbSO₄)

Comparison:

- Solubility: Unlike most other lead (II) salts, lead (II) nitrate is highly soluble in water .

- Reactivity: Lead (II) nitrate is a strong oxidizing agent, whereas lead (II) acetate and lead (II) chloride are less reactive.

- Applications: Lead (II) nitrate is widely used in industrial processes like gold cyanidation, while lead (II) acetate is commonly used in analytical chemistry, and lead (II) sulfate is used in lead-acid batteries .

Lead (II) nitrate’s unique properties, such as its high solubility and strong oxidizing nature, make it a valuable compound in various scientific and industrial applications.

Biological Activity

Lead nitrate, with the chemical formula , is a white crystalline solid that is soluble in water. It has been studied for its biological activity, particularly its toxic effects on various organisms, including mammals and aquatic life. This article delves into the biological effects of this compound, highlighting its toxicity, mechanisms of action, and potential therapeutic interventions.

1. Hepatotoxicity in Rodents

Research indicates that this compound exposure can lead to significant liver damage in rodents. A study involving female Wistar rats demonstrated that administration of this compound resulted in:

- Increased Cell Proliferation : The presence of numerous mitotic figures suggested that this compound stimulates liver cell proliferation .

- Altered Antioxidant Enzyme Activities : this compound significantly reduced the activities of catalase and superoxide dismutase (SOD), leading to oxidative stress. Treatment with herbal extracts showed a dose-dependent restoration of these enzyme activities .

Table 1: Antioxidant Enzyme Activities in Treated Rats

| Group | Catalase (µmol/min/mg Protein) | Superoxide Dismutase (Unit/min/mg Protein) |

|---|---|---|

| 1 | 4.5215 ± 0.8637 | 0.7422 ± 0.1418 |

| 2 | 2.0415 ± 0.3065 | 0.3351 ± 0.0503 |

| 3 | 2.8627 ± 0.2536 | 0.4699 ± 0.0416 |

| 4 | 3.6601 ± 0.2150 | 0.6005 ± 0.0339 |

| 5 | 3.7895 ± 0.2698 | 0.6220 ± 0.0443 |

| 6 | 3.9721 ± 0.2265 | 0.6520 ± 0.0371 |

2. Testicular Toxicity

This compound also exhibits detrimental effects on reproductive health, particularly in testicular tissues:

- Increased Lipid Peroxidation : Elevated levels of malondialdehyde (MDA) were observed in testicular tissues of rats treated with this compound, indicating oxidative stress .

- Altered Antioxidant Enzyme Activities : Significant increases in SOD and glutathione-S-transferase (GST) activities were noted compared to control groups .

Aquatic Toxicity

This compound's impact extends to aquatic organisms as well, particularly Daphnia magna:

- Acute Toxicity : A study determined the median effective concentration (EC50) for immobilization at approximately . Higher concentrations led to erratic swimming patterns and physical damage to Daphnia, indicating significant toxicity .

Table 2: Acute Toxicity of this compound on Daphnia magna

| Concentration (mg/L) | EC50 (24h) | Confidence Limits |

|---|---|---|

| 1 | 0.128 | (0.062 - 0.187) |

| 5 | 0.184 | (0.106 - 0.247) |

| 10 | 0.224 | (0.141 - 0.288) |

| ... | ... | ... |

| 50 | 0.441 | (0.361 - 0.517) |

The biological activity of this compound is primarily mediated through oxidative stress mechanisms:

- Oxidative Stress Induction : this compound exposure leads to an imbalance between pro-oxidants and antioxidants, resulting in cellular damage due to reactive oxygen species (ROS) .

- Histopathological Changes : Histological examinations reveal significant alterations in liver and testicular architecture following this compound exposure, including necrosis and apoptosis .

Case Study: Herbal Intervention

A study explored the potential protective effects of herbal extracts against this compound-induced hepatotoxicity:

Properties

IUPAC Name |

lead(2+);dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.Pb/c2*2-1(3)4;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJMLMKIBZAXJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2O6Pb, Array, Pb(NO3)2 | |

| Record name | LEAD NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3742 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1000 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lead(II) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead(II)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2035069 | |

| Record name | Lead nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead nitrate is a white crystalline solid. The material is soluble in water. It is noncombustible but it will accelerate the burning of combustible materials. If large quantities of the material are involved in the fire an explosion may result. Prolonged exposure of the material to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material., White or colorless crystals; [HSDB], WHITE OR COLOURLESS CRYSTALS. | |

| Record name | LEAD NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3742 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1000 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly soluble in ethanol, 1 g in 2 mL cold water; 1 g in 0.75 mL boiling water; 1 g in 2500 mL absolute alcohol; 1 g in 75 mL absolute methanol; insol in concentrated nitric acid, 37.65 g/100 cu cm water at 0 °C; 56.5 g/100 cu cm at 20 °C; 127 g/100 cu cm at 100 °C, 59.7 g/100 cu cm of water at 25 °C, Solubility in water, g/100ml at 20 °C: 52 | |

| Record name | LEAD NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1000 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.53 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.53 g/cu cm, Relative density (water = 1): 4.6 | |

| Record name | LEAD NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3742 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1000 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Impurities typically present in the reagent grade incl copper, iron and chloride ... | |

| Record name | LEAD NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or colorless translucent crystals, Colorless, cubic crystals | |

CAS No. |

10099-74-8 | |

| Record name | LEAD NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3742 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E5P1699FI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1000 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

470 °C | |

| Record name | LEAD NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/637 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.